1-(3,6-Dichloro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol
CAS No.:
Cat. No.: VC10176939
Molecular Formula: C21H24Cl2N2O
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24Cl2N2O |
|---|---|
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | 1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C21H24Cl2N2O/c1-14-6-8-24(9-7-14)12-17(26)13-25-20-4-2-15(22)10-18(20)19-11-16(23)3-5-21(19)25/h2-5,10-11,14,17,26H,6-9,12-13H2,1H3 |
| Standard InChI Key | RILSXAOQULQQMZ-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
| Canonical SMILES | CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s molecular formula, C21H24Cl2N2O, reflects its integration of three distinct moieties:
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A 3,6-dichlorocarbazole backbone, characterized by a planar aromatic system with chlorine atoms at the 3rd and 6th positions.
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A 4-methylpiperidine group, a six-membered nitrogen-containing ring with a methyl substituent, contributing to lipophilicity and potential receptor binding.
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A propan-2-ol linker, providing hydroxyl functionality for hydrogen bonding and solubility modulation.
The IUPAC name, 1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol, systematically describes its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 391.3 g/mol |
| SMILES | CC1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
| InChI Key | RILSXAOQULQQMZ-UHFFFAOYSA-N |
| Topological Polar SA | 49.7 Ų |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (N, O) |
The Standard InChI string (InChI=1S/C21H24Cl2N2O/c1-14-6-8-24(9-7-14)12-17(26)13-25-20-4-2-15(22)10-18(20)19-11-16(23)3-5-21(19)25/h2-5,10-11,14,17,26H,6-9,12-13H2,1H3) provides a machine-readable representation of its stereochemistry and atomic connectivity.
Synthesis and Preparation
Purification and Characterization
Post-synthesis, chromatography (HPLC or column) and recrystallization are likely employed. Spectroscopic methods such as 1H/13C NMR and HRMS would confirm structure, while X-ray crystallography could resolve stereochemical details.
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
The compound’s logP (estimated at ~3.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydroxyl group enhances solubility in polar solvents (e.g., DMSO, ethanol), critical for in vitro assays.
Stability
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Thermal Stability: Carbazole derivatives generally exhibit decomposition temperatures >200°C.
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Photostability: The dichloro substitution may reduce UV-induced degradation compared to non-halogenated analogs .
Table 2: Predicted ADME Properties
| Parameter | Prediction |
|---|---|
| BBB Permeability | Moderate (logBB ≈ 0.2) |
| CYP450 Inhibition | Low (CYP3A4, CYP2D6) |
| Plasma Protein Binding | ~85% |
Biological Activity and Mechanistic Insights
Table 3: Structural Analogues and Their Targets
| Compound | Modifications | Biological Target |
|---|---|---|
| DCAP | Additional hydroxyl groups | Apoptosis modulation |
| BAI1 | Bromine substituents | β-Arrestin signaling |
| This Compound | Chlorine, 4-methylpiperidine | Underexplored |
The dichloro substitution may enhance electrophilic reactivity compared to dibromo derivatives, influencing target selectivity .
Future Research Directions
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Target Deconvolution: High-throughput screening against kinase or GPCR panels.
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SAR Studies: Varying piperidine substituents to optimize potency/selectivity.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolite identification.
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Toxicological Assessments: Acute and chronic toxicity in rodent models.
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